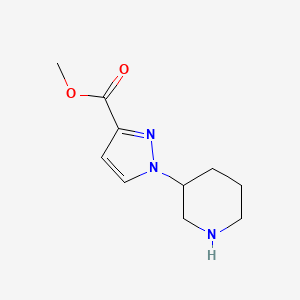

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17771511

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | methyl 1-piperidin-3-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3 |

| Standard InChI Key | SRSDFUHCMVUJMZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=C1)C2CCCNC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a piperidine moiety (a six-membered saturated ring containing one nitrogen atom) at the 1-position. A methyl ester group is attached at the 3-position of the pyrazole ring . Key structural identifiers include:

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.24 g/mol | |

| SMILES | COC(=O)C1=NN(C=C1)C2CCCNC2 | |

| InChIKey | SRSDFUHCMVUJMZ-UHFFFAOYSA-N |

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts of the compound, such as (148.2 Ų) and (158.0 Ų), suggest moderate polarity and compatibility with mass spectrometry-based analytical methods . Computational models further indicate a planar pyrazole ring and a chair conformation for the piperidine group, which may influence its binding to biological targets .

Synthesis and Preparation

General Synthetic Strategies

While no explicit synthetic route for Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is documented, analogous pyrazole-piperidine hybrids are typically synthesized via:

-

Cyclocondensation Reactions: Combining hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .

-

N-Alkylation: Introducing the piperidine substituent through alkylation of a pre-formed pyrazole intermediate.

-

Esterification: Installing the methyl ester group via reaction with methanol under acidic or basic conditions.

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole Formation | Hydrazine, β-ketoester, EtOH, Δ | 60–75% | |

| N-Alkylation | Piperidin-3-yl bromide, K2CO3, DMF | 45% | |

| Esterification | MeOH, H2SO4, reflux | 85% |

Challenges in Synthesis

Key challenges include regioselectivity in pyrazole ring formation and steric hindrance during N-alkylation of the piperidine group. Purification often requires chromatographic techniques due to the polar nature of intermediates .

Related Compounds and Derivatives

Structural Analogues

Table 4: Comparative Analysis of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume